ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
Description
Ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a structurally complex triazole derivative incorporating three key moieties:
Adamantane group: A rigid, lipophilic bicyclic hydrocarbon known for enhancing metabolic stability and membrane permeability in medicinal chemistry .
1,2,4-Triazole core: A heterocyclic ring system with versatile pharmacological and coordination chemistry applications.
Sulfanyl-acetate ester: A functional group that may act as a prodrug moiety, facilitating thiol-mediated bioactivity.
Its structural complexity necessitates advanced crystallographic tools like the SHELX system for characterization .
Properties
IUPAC Name |
ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2,6-diethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N4O3S/c1-4-21-8-7-9-22(5-2)25(21)32-23(30-31-27(32)36-17-24(33)35-6-3)16-29-26(34)28-13-18-10-19(14-28)12-20(11-18)15-28/h7-9,18-20H,4-6,10-17H2,1-3H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWULZDHQBQJYLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N2C(=NN=C2SCC(=O)OCC)CNC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane derivative can be synthesized through the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one.
Triazole Formation: The triazole ring is formed by reacting appropriate hydrazine derivatives with aldehydes or ketones under acidic conditions.
Sulfanyl Group Introduction: The sulfanyl group is introduced through nucleophilic substitution reactions, often using thiols or disulfides.
Final Coupling: The final step involves coupling the adamantane, triazole, and sulfanyl intermediates under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The triazole ring can be reduced to form dihydrotriazoles.
Substitution: The adamantane and triazole rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and various substituted derivatives of the original compound .
Scientific Research Applications
Ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial and antiviral agent due to the presence of the triazole ring, which is known for its biological activity.
Materials Science: The adamantane moiety imparts rigidity and thermal stability, making this compound useful in the development of advanced materials.
Biological Studies: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical research.
Mechanism of Action
The mechanism of action of ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Functional Group Analysis
- This modification could influence receptor binding or solubility .
- Aryl Substituents : The 2,6-diethylphenyl group in the target compound introduces steric bulk and lipophilicity, which may improve metabolic stability over Compound A’s unsubstituted phenyl group.
- Sulfanyl Side Chains : The ethyl acetate sulfanyl group in the target compound contrasts with Compound A’s methoxyethyl chain. The former’s ester functionality may serve as a hydrolyzable prodrug feature, while the latter’s ether group enhances polarity.
Pharmacological Implications (Hypothetical)
While neither compound’s bioactivity is described in the evidence, structural trends suggest:
The target compound’s diethylphenyl group could enhance CYP450 resistance due to steric shielding.
The formamido linker in the target compound might enable hydrogen-bond interactions absent in Compound A.
Compound A’s simpler structure (lower molecular weight: 369.53 g/mol vs. ~508 g/mol for the target) may favor better bioavailability.
Biological Activity
Ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural elements:
- Ethyl acetate moiety
- Triazole ring
- Adamantane derivative
- Sulfur atom
These components contribute to the compound's potential interactions with biological targets, enhancing its pharmacological profile. The molecular formula is approximately with a molecular weight of around 396.53 g/mol.
Antiviral Properties
Compounds containing adamantane structures are known for their antiviral properties, particularly against influenza and HIV viruses. Preliminary studies suggest that this compound may exhibit similar antiviral activities due to its structural characteristics.
Antibacterial and Antifungal Activities
Derivatives of triazoles have been reported to exhibit significant antibacterial and antifungal activities. The presence of the triazole ring in this compound suggests potential efficacy against various microbial pathogens. For example, triazole-functionalized compounds have shown promising results in inhibiting the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans through mechanisms involving disruption of cellular processes .
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluating a series of substituted triazole derivatives demonstrated significant antimicrobial activity against Leishmania infantum, indicating that similar compounds may provide insights into the efficacy of this compound .
- Molecular Docking Studies : Molecular docking studies have revealed that compounds with triazole moieties can bind effectively to active sites of target proteins involved in metabolic pathways. This suggests that this compound may also interact with specific enzymes or receptors, influencing their biological activity .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, similar compounds have shown to interfere with:
- Enzymatic activity : By inhibiting key enzymes involved in pathogen metabolism.
- Cellular signaling pathways : Modulating pathways that regulate immune responses.
Comparative Analysis
To better understand the uniqueness of this compound compared to other related compounds, a comparison table is presented below:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Ethyl 2-{[5-(adamantan-1-carbonylamino)methyl]-4-(3-chlorophenyl)-triazole} | 476440-13-8 | Contains a chlorophenyl group instead of diethylphenyl |
| Methyl 2-{[4-(pyridin-2-yl)-triazole]-sulfanyl}acetate | 122547-72-2 | Features a pyridine instead of an adamantane moiety |
| 4-(2-methoxyphenyl)-triazole derivative | Not listed | Lacks the acetate group but retains core triazole structure |
This table highlights the specific combination of functional groups and structural elements in ethyl 2-[...], which may contribute to its distinct biological activities.
Q & A
Q. What are the critical steps in synthesizing this compound, and how can purity be ensured?
The synthesis involves multi-step reactions:
- Triazole ring formation : Cyclization of thiosemicarbazide derivatives under reflux conditions with catalysts like ammonium persulfate .
- Amidation : Introduction of the adamantane moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) to the triazole-methylamine intermediate .
- Thioether linkage : Reaction of the triazole-thiol group with ethyl bromoacetate in basic media (e.g., K₂CO₃/DMF) . Purity optimization : Use column chromatography (silica gel, ethyl acetate/hexane gradients) and confirm purity via HPLC (>95%) .
Q. Which spectroscopic methods are most reliable for structural confirmation?
- NMR : ¹H/¹³C NMR to verify substituent integration (e.g., adamantane protons at δ 1.6–2.1 ppm, triazole C=N at δ 150–160 ppm) .
- IR : Peaks at ~1650 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch) .
- X-ray crystallography : Resolves spatial arrangement (e.g., dihedral angles between triazole and aryl groups) .
Q. What preliminary assays are recommended for evaluating biological activity?
- Antimicrobial screening : Broth microdilution (MIC assays) against Gram-positive/negative bacteria and fungi .
- Enzyme inhibition : Fluorometric assays targeting viral proteases (e.g., HIV-1 protease) due to adamantane’s historical antiviral role .
Advanced Research Questions
Q. How can computational modeling guide structure-activity relationship (SAR) studies?
- Docking simulations : Use software like AutoDock Vina to predict binding affinities to targets (e.g., influenza M2 proton channel) .
- QSAR models : Correlate substituent electronic properties (Hammett σ values) with bioactivity. For example, electron-withdrawing groups on the aryl ring may enhance antimicrobial potency .
- MD simulations : Assess stability of ligand-target complexes (e.g., triazole interactions with ATP-binding pockets) .
Q. What experimental design strategies optimize reaction yields?
- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, a central composite design revealed that DMF as a solvent increases thioether linkage yields by 20% compared to THF .
- Flow chemistry : Continuous-flow reactors improve reproducibility in triazole formation steps, reducing side products .
Q. How can crystallographic data resolve contradictions in mechanistic hypotheses?
- Electron density maps : Identify hydrogen-bonding interactions (e.g., between triazole N-H and adamantane carbonyl groups) that stabilize the compound’s bioactive conformation .
- Torsional strain analysis : Compare dihedral angles of 2,6-diethylphenyl vs. fluorophenyl analogs to explain differences in bioactivity .
Q. What methodologies address discrepancies in biological activity across analogs?
- Systematic substituent variation : Synthesize derivatives with halogens (F, Cl), alkyl (ethyl, methyl), or nitro groups on the aryl ring to isolate electronic vs. steric effects .
- Proteomics profiling : Use mass spectrometry to identify off-target interactions (e.g., cytochrome P450 inhibition) that may confound results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
